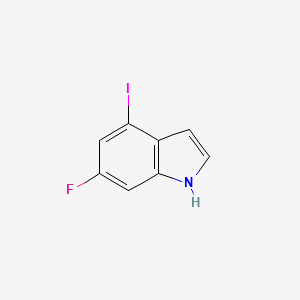

6-Fluoro-4-iodo-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXVMXNISQRMMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646338 | |

| Record name | 6-Fluoro-4-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-49-0 | |

| Record name | 6-Fluoro-4-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to 6-Fluoro-4-iodo-1H-indole: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] This guide focuses on the synthetically versatile, halogenated indole derivative, 6-fluoro-4-iodo-1H-indole. The strategic placement of both a fluorine and an iodine atom on the indole scaffold creates a unique combination of physicochemical properties and reactivity, making it a highly valuable building block for the synthesis of complex molecular architectures.[3] This document provides an in-depth exploration of the chemical properties, a validated synthetic protocol, key reactive characteristics, and current applications of this compound, with a particular focus on its role in the development of novel therapeutics.

Physicochemical Properties of this compound

This compound is a solid, crystalline substance at room temperature. Its key physicochemical properties are summarized in the table below. The presence of the electron-withdrawing fluorine atom and the large, polarizable iodine atom significantly influences the molecule's electronic distribution, solubility, and reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅FIN | [4][5] |

| Molecular Weight | 261.03 g/mol | [4][6] |

| CAS Number | 885520-49-0 | [5][6] |

| Appearance | White to off-white solid | [7] |

| Purity | Typically >95% | [5][6] |

| InChI Key | CTXVMXNISQRMMN-UHFFFAOYSA-N | [5][6] |

| Canonical SMILES | C1=CNC2=C1C(=CC(=C2)F)I | [6] |

Note: Specific spectral data such as ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for structural confirmation and are typically provided by the supplier or can be found in specialized chemical databases.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of substituted indoles can be achieved through various methods. A common approach for the preparation of this compound involves a multi-step sequence starting from commercially available precursors. The following protocol is a representative example of a synthetic route that can be adapted for laboratory-scale preparation.

Experimental Protocol

Step 1: Nitration of 4-Fluoro-2-iodotoluene

-

To a stirred solution of 4-fluoro-2-iodotoluene in a suitable solvent such as acetic anhydride, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature, typically below 10°C.

-

After the addition is complete, allow the reaction mixture to stir for a specified time while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture over ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude nitrated product.

Step 2: Reductive Cyclization to form this compound

-

The crude nitrated intermediate is then subjected to a reductive cyclization reaction. A common method is the Leimgruber-Batcho indole synthesis.

-

Alternatively, a one-pot procedure involving the reaction of the corresponding nitro compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reduction with a reducing agent like iron powder in acetic acid can be employed.[8]

-

The reaction mixture is heated to facilitate the cyclization.

-

After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated.

-

The crude this compound is then purified by column chromatography on silica gel to afford the final product.

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by the interplay of the indole ring system and its halogen substituents. The indole core is inherently electron-rich and prone to electrophilic substitution, primarily at the C3 position. The N-H proton is acidic and can be readily deprotonated with a suitable base to generate the corresponding indolyl anion, which can then be alkylated or acylated.

The carbon-iodine bond at the C4 position is a key site for derivatization through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, providing a powerful tool for generating diverse molecular libraries for drug discovery.

The fluorine atom at the C6 position is generally unreactive towards nucleophilic substitution but significantly modulates the electronic properties of the indole ring, influencing its reactivity and the biological activity of its derivatives.

Reactivity Hotspots Diagram

Caption: Key reactivity sites of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it an attractive scaffold for the design and synthesis of novel therapeutic agents. The indole core is a privileged structure in medicinal chemistry, and the strategic placement of fluorine and iodine atoms allows for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.[2]

Fluorine substitution is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa. The iodo-substituent serves as a versatile handle for introducing diverse chemical functionalities through cross-coupling reactions, enabling the exploration of a broad chemical space.

Derivatives of this compound have been investigated for a range of biological activities, including as inhibitors of protein kinases, which are critical targets in cancer therapy. The ability to readily synthesize a library of analogs from this starting material is a significant advantage in the hit-to-lead and lead optimization phases of drug discovery.

Illustrative Signaling Pathway in Cancer Therapy

Many kinase inhibitors target signaling pathways that are aberrantly activated in cancer. The diagram below illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for indole-based inhibitors.

Caption: Inhibition of a generic RTK signaling pathway.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

Safety: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[6] In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.[9][10]

References

-

ChemBK. 6-FLUORO-4-IODO INDOLE - Physico-chemical Properties. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

National Center for Biotechnology Information. 6-Fluoroindole. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. 6-Fluoro-1H-indol-4-ol. PubChem Compound Database. [Link]

-

TSI Journals. Organic CHEMISTRY. [Link]

-

National Center for Biotechnology Information. Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. PubMed Central. [Link]

- Google Patents. Processes for production of indole compounds.

-

National Center for Biotechnology Information. Biomedical Importance of Indoles. PubMed Central. [Link]

-

ResearchGate. Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. [Link]

-

JETIR. Project report on Indole - Its synthesis and Pharmacological Applications. [Link]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 885520-49-0 | this compound - AiFChem [aifchem.com]

- 7. rsc.org [rsc.org]

- 8. tsijournals.com [tsijournals.com]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to 6-Fluoro-4-iodo-1H-indole (CAS 885520-49-0)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-Fluoro-4-iodo-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine and an iodine atom, makes it a versatile building block for the synthesis of complex molecular architectures and novel pharmaceutical agents.

Core Physicochemical Properties

This compound is a heterocyclic aromatic compound. Its key properties are summarized below, providing a foundational understanding of its chemical nature.

| Property | Value | Reference |

| CAS Number | 885520-49-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₅FIN | [2][3][4][6] |

| Molecular Weight | 261.03 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| InChI Key | CTXVMXNISQRMMN-UHFFFAOYSA-N | [2][4] |

| Purity (Typical) | ≥95% | [2][4] |

Spectroscopic Data Insights

Detailed spectroscopic analysis is crucial for structure confirmation. While a dedicated spectrum for this compound is not publicly available, data from closely related isomers provide valuable reference points for expected chemical shifts.

| Spectrum Type | Related Compound | Observed Chemical Shifts (δ in ppm) | Reference |

| ¹H NMR | 6-Iodo-5-fluoro-indole | 6.51 (s, 1H), 7.22-7.25 (m, 1H), 7.31-7.42 (d, 1H), 7.55-7.57 (d, 1H), 8.15 (br s, 1H) | [8] |

| ¹³C NMR | 5-Fluoro-3-methyl-1H-indole | 158.76, 156.77, 132.84, 128.83, 128.76, 123.49, 112.02, 111.59, 111.52, 110.38, 110.17, 103.91, 103.73 | [1] |

| ¹⁹F NMR | 5-Fluoro-3-methyl-1H-indole | -125.24 | [1] |

| Mass Spec (m/z) | 6-Iodo-5-fluoro-indole | 259.8 (M-1) | [8] |

Note: The provided data is for isomeric or closely related compounds and should be used as a guide for spectral interpretation.

Synthesis and Reactivity

The synthesis of this compound can be achieved through established indole synthesis methodologies, most notably the Leimgruber-Batcho indole synthesis. This approach is favored for its high yields and use of readily available starting materials.[2][8]

Experimental Protocol: Leimgruber-Batcho Synthesis (Representative)

This protocol is based on the successful synthesis of the isomeric 6-iodo-5-fluoro-indole and represents a viable pathway.[8] The starting material, 5-fluoro-3-iodo-2-nitrotoluene, is crucial and would need to be synthesized or sourced.

Step 1: Enamine Formation

-

To a solution of 5-fluoro-3-iodo-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 - 2.0 eq).

-

Heat the reaction mixture to 100-130°C and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The crude enamine intermediate is typically used in the next step without further purification.

Step 2: Reductive Cyclization

-

Prepare a mixture of acetic acid and toluene. Add iron powder (approx. 4-5 eq) and silica gel. Heat this mixture to 60°C.

-

To the heated iron slurry, add the crude enamine solution from Step 1 dropwise, maintaining the temperature below 80°C.

-

After the addition is complete, heat the reaction mixture to 100°C and stir for 2 hours, monitoring by HPLC or TLC.

-

Once the reaction is complete, cool the mixture to 50°C and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove iron residues, washing the filter cake thoroughly with ethyl acetate.

-

Combine the filtrates and wash sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Applications in Drug Discovery and Development

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[9][10] The incorporation of a fluorine atom often enhances metabolic stability and binding affinity, while the iodine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions.[2][6][11]

The C4-iodo substituent on the indole ring is particularly valuable for introducing molecular complexity. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allowing for the attachment of diverse aryl, alkyl, or vinyl groups.[6]

Experimental Protocol: Suzuki Cross-Coupling (General)

This general protocol illustrates how this compound can be used as a substrate to create novel derivatives.

-

To a reaction vessel, add this compound (1.0 eq), a boronic acid or ester derivative (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Heat the mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield the 4-substituted-6-fluoro-1H-indole derivative.

This synthetic utility positions this compound as a key starting material in a typical drug discovery workflow, enabling the rapid generation of a library of analogues for biological screening.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. 6-Fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole synthesis - chemicalbook [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 6-FLUORO-4-HYDROXY INDOLE(885521-04-0) 1H NMR spectrum [chemicalbook.com]

- 6. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. tsijournals.com [tsijournals.com]

- 9. mdpi.com [mdpi.com]

- 10. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical Properties of 6-Fluoro-4-iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-4-iodo-1H-indole is a halogenated derivative of indole, a prominent heterocyclic scaffold in a vast array of biologically active compounds. The strategic placement of fluoro and iodo substituents on the indole ring significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. Its applications are particularly noted in the development of kinase inhibitors and serotonin receptor modulators.[1] This guide provides a comprehensive overview of the known physical and spectral properties of this compound, along with generalized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, formulation, and behavior in biological systems. The available data, including both experimental and predicted values, are summarized below.

| Physical Property | Value | Source |

| Molecular Formula | C₈H₅FIN | [2] |

| Molecular Weight | 261.038 g/mol | [2] |

| Melting Point | 69-70 °C | ChemicalBook[3] |

| Boiling Point (Predicted) | 337.2 ± 22.0 °C | ChemicalBook[3] |

| Density (Predicted) | 2.036 ± 0.06 g/cm³ | ChemicalBook[3] |

| pKa (Predicted) | 15.52 ± 0.30 | ChemicalBook[3] |

| Appearance | Not specified (typically a solid at room temperature) | |

| Solubility | Not specified | |

| Storage Temperature | 2-8°C, protect from light | ChemicalBook[3] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring system. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and iodine atoms.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbons attached to the fluorine and iodine atoms will exhibit characteristic chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and chemical environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:

-

N-H stretching: around 3400 cm⁻¹

-

C-H aromatic stretching: around 3100-3000 cm⁻¹

-

C=C aromatic stretching: around 1600-1450 cm⁻¹

-

C-F stretching: around 1250-1000 cm⁻¹

-

C-I stretching: typically below 600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 261. The isotopic pattern of iodine (¹²⁷I is 100% abundant) would simplify the interpretation of the molecular ion region.

Experimental Protocols

Detailed experimental protocols for the characterization of a novel chemical entity like this compound are critical for reproducibility. Below are generalized procedures for key physical and spectral analyses.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR spectra (¹H, ¹³C, ¹⁹F) are acquired on a high-field NMR spectrometer.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).

IR Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, or it can be mixed with KBr and pressed into a pellet.

Mass Spectrometry

A solution of the sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system like GC or LC). The sample is ionized (e.g., by electron impact or electrospray ionization), and the mass-to-charge ratio of the resulting ions is measured.

Logical Workflow for Compound Characterization

The characterization of a newly synthesized or sourced batch of this compound follows a logical progression to confirm its identity and purity.

Caption: Workflow for the characterization of this compound.

Signaling Pathway Context

Indole derivatives are integral to the development of therapeutics that target a variety of signaling pathways. For instance, many kinase inhibitors, which are crucial in oncology, feature an indole scaffold. These inhibitors often function by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction.

Caption: Inhibition of a kinase signaling pathway by an indole-based inhibitor.

References

An In-depth Technical Guide to the Spectroscopic Data of 6-Fluoro-4-iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the predicted spectroscopic data and general experimental protocols for the characterization of 6-Fluoro-4-iodo-1H-indole. As of the compilation of this guide, publicly available experimental spectroscopic data for this specific compound is limited. The information presented herein is based on established principles of spectroscopy and data from analogous compounds, intended to serve as a reference for researchers.

Chemical Structure and Properties

This compound is a halogenated derivative of indole, a prominent heterocyclic scaffold in medicinal chemistry. The presence of both fluorine and iodine atoms imparts unique electronic and steric properties, making it a valuable building block in drug discovery.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 885520-49-0 | [CymitQuimica, AiFChem, Sigma-Aldrich] |

| Molecular Formula | C₈H₅FIN | [CymitQuimica, AiFChem, Sigma-Aldrich] |

| Molecular Weight | 261.04 g/mol | [Sigma-Aldrich] |

| Melting Point | 69-70 °C (in hexane) | [ChemicalBook] |

| Predicted Boiling Point | 337.2 ± 22.0 °C | [ChemicalBook] |

| Predicted Density | 2.036 ± 0.06 g/cm³ | [ChemicalBook] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of spectral data from structurally related compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are presented below.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 500 MHz)

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | 8.1 - 8.3 | br s | - |

| H-2 | 7.2 - 7.4 | t | J ≈ 2.5 |

| H-3 | 6.6 - 6.8 | t | J ≈ 2.5 |

| H-5 | 7.5 - 7.7 | dd | J ≈ 8.5, 2.0 |

| H-7 | 7.0 - 7.2 | d | J ≈ 8.5 |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 125 MHz)

| Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 125 - 127 |

| C-3 | 103 - 105 |

| C-3a | 128 - 130 |

| C-4 | 85 - 88 |

| C-5 | 130 - 132 |

| C-6 | 158 - 162 (d, ¹JCF ≈ 240-250 Hz) |

| C-7 | 112 - 114 (d, ³JCF ≈ 4-6 Hz) |

| C-7a | 136 - 138 (d, ⁴JCF ≈ 3-5 Hz) |

Table 4: Predicted ¹⁹F NMR Spectral Data (in CDCl₃)

| Position | Predicted Chemical Shift (δ, ppm) |

| F-6 | -118 to -122 |

2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

Table 5: Predicted Mass Spectrometry Data

| Ion | m/z (predicted) | Description |

| [M]⁺ | 261 | Molecular Ion |

| [M-I]⁺ | 134 | Loss of an iodine radical |

| [M-HCN]⁺ | 234 | Loss of hydrogen cyanide from the indole ring |

2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 6: Predicted Infrared (IR) Absorption Frequencies

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3450 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3150 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1620, 1450 - 1500 | Medium-Strong |

| C-F Stretch | 1200 - 1250 | Strong |

| C-I Stretch | 500 - 600 | Medium |

Experimental Protocols

The following are general protocols for the synthesis and spectroscopic characterization of substituted indoles, which can be adapted for this compound.

3.1. Synthesis

A common method for the synthesis of substituted indoles is the Fischer indole synthesis. For this compound, a potential starting material would be (3-fluoro-5-iodophenyl)hydrazine, which can be reacted with a suitable aldehyde or ketone followed by acid-catalyzed cyclization.

3.2. Spectroscopic Analysis

-

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the spectra to determine chemical shifts, coupling constants, and multiplicities.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

-

Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.

-

-

IR Spectroscopy:

-

Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

A Technical Guide to the Biological Potential of Fluorinated Iodoindoles in Drug Discovery

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] Strategic modification of this core, particularly through halogenation, offers a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical exploration of fluorinated iodoindoles, a unique class of compounds where the synergistic effects of fluorine and iodine impart significant potential for therapeutic applications. We will delve into the synthetic rationale, key biological activities with a focus on anticancer and antimicrobial properties, and provide validated experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical biology of these promising molecules.

Introduction: The Strategic Advantage of Dual Halogenation

The indole nucleus is a fundamental component of many natural products and pharmaceuticals.[1] Its structural versatility allows it to interact with a wide range of biological targets.[2] The introduction of halogens—specifically fluorine and iodine—onto this scaffold is a deliberate strategy to enhance drug-like properties.[3]

-

Fluorine: The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to improve metabolic stability by blocking sites of oxidative metabolism by cytochrome P450 enzymes.[4] Its high electronegativity can also alter the acidity of nearby protons and enhance binding affinity to target proteins.[4][5]

-

Iodine: The large, polarizable iodine atom can participate in strong halogen bonding, a non-covalent interaction that can significantly enhance ligand-receptor binding affinity and specificity. Furthermore, the carbon-iodine bond can serve as a synthetic handle for further molecular elaboration or act as a reactive center in certain biological contexts.[6]

The combination of these two halogens on an indole core creates a unique chemical entity with the potential for enhanced potency, selectivity, and improved pharmacokinetic profiles, making fluorinated iodoindoles a compelling area of research.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of fluorinated iodoindoles requires a regioselective approach to introduce both halogens onto the indole ring. A common and effective strategy involves a multi-step process beginning with a commercially available fluoroaniline or fluoroindole.

A general workflow involves the protection of the indole nitrogen, followed by electrophilic iodination, and subsequent deprotection. The choice of iodinating agent and reaction conditions is critical to control regioselectivity.

Diagram: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of fluorinated iodoindoles.

Key Biological Activities and Mechanisms of Action

Fluorinated iodoindoles have demonstrated significant potential in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity: Targeting Microtubule Dynamics

A primary mechanism through which many indole derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[7][8] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport.[9] By disrupting the dynamic equilibrium of microtubule assembly and disassembly, these compounds can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death).[10][11]

Many indole-based inhibitors bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[11][12] The presence of fluorine and iodine on the indole ring can enhance this binding affinity, leading to potent cytotoxic effects against a range of cancer cell lines.[10]

Diagram: Apoptosis Induction via Microtubule Disruption

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Antimicrobial and Antivirulence Activity

Halogenated indoles have emerged as potent agents against drug-resistant bacteria, including notorious pathogens like Staphylococcus aureus.[13] These compounds can exhibit direct bactericidal activity and, perhaps more importantly, can inhibit bacterial virulence factors and biofilm formation.[13][14]

Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Halogenated indoles, such as 5-iodoindole, have been shown to prevent biofilm formation and eradicate persistent bacterial cells.[15] The mechanism often involves the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors like virulence and biofilm production.[14][16] By interfering with QS signaling, these compounds can effectively disarm pathogens without necessarily killing them, which may reduce the selective pressure for resistance development.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. Below are detailed, step-by-step methodologies for key assays.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[17]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a fluorinated iodoindole against a cancer cell line.

Materials:

-

Cancer cell line (e.g., HCT-116, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Fluorinated iodoindole stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[18]

-

Compound Treatment: Prepare serial dilutions of the fluorinated iodoindole in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium plus 10 µL of MTT reagent to each well.[19]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[19]

-

Solubilization: Carefully aspirate the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[18]

-

Absorbance Reading: Read the absorbance of each well at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Minimum Inhibitory Concentration - MIC Assay)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20] This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[21][22]

Objective: To determine the MIC of a fluorinated iodoindole against a bacterial strain.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Fluorinated iodoindole stock solution (in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of the fluorinated iodoindole in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[20]

Data Summary and Structure-Activity Relationships (SAR)

Systematic evaluation of analogues is crucial for optimizing lead compounds. Below is a representative table summarizing hypothetical SAR data for a series of fluorinated iodoindoles.

| Compound ID | R1 (Position 5) | R2 (Position 7) | Anticancer IC50 (µM) [HCT-116] | Antimicrobial MIC (µg/mL) [S. aureus] |

| FI-01 | F | I | 0.05 | 20 |

| FI-02 | I | F | 0.80 | 50 |

| FI-03 | F | H | 5.20 | >100 |

| FI-04 | H | I | 2.50 | 30 |

| FI-05 | Cl | I | 0.15 | 25 |

Key SAR Insights:

-

The placement of the fluorine at position 5 and iodine at position 7 (FI-01) appears optimal for both anticancer and antimicrobial activity in this series.

-

The removal of either halogen (FI-03, FI-04) significantly reduces anticancer potency, highlighting the synergistic contribution of dual halogenation.

-

Iodine at position 7 seems more critical for antimicrobial activity than at position 5.[13][15]

Future Perspectives and Conclusion

Fluorinated iodoindoles represent a promising class of molecules with significant, tunable biological activity. Their demonstrated efficacy as both anticancer and antimicrobial agents warrants further investigation. Future research should focus on:

-

Mechanism Deconvolution: Elucidating the precise molecular targets beyond tubulin and the specific pathways disrupted in microbial systems.

-

Pharmacokinetic Profiling: Conducting in-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess their drug-like properties.

-

In Vivo Efficacy: Progressing lead candidates into preclinical animal models to validate their therapeutic potential.

This guide has provided a technical framework for understanding, synthesizing, and evaluating fluorinated iodoindoles. By combining rational design with rigorous, standardized biological testing, the full therapeutic potential of this unique chemical scaffold can be unlocked.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. daneshyari.com [daneshyari.com]

- 5. researchgate.net [researchgate.net]

- 6. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens [frontiersin.org]

- 15. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. benchchem.com [benchchem.com]

- 19. atcc.org [atcc.org]

- 20. idexx.dk [idexx.dk]

- 21. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 22. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

Predicted NMR Spectrum of 6-Fluoro-4-iodo-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 6-fluoro-4-iodo-1H-indole. This analysis is crucial for researchers working with this and structurally related molecules in fields such as medicinal chemistry and materials science, where unambiguous structural confirmation is paramount. This document outlines the predicted chemical shifts and coupling constants, provides a hypothetical experimental protocol for acquiring such spectra, and illustrates the underlying principles of NMR spectroscopy through logical diagrams.

Predicted ¹H and ¹³C NMR Data

The chemical shifts (δ) for this compound have been predicted based on established substituent effects on the indole ring system. The presence of the electronegative fluorine atom and the heavy iodine atom significantly influences the electronic environment of the nearby protons and carbons. The predicted data is summarized in the tables below.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 (N-H) | 8.1 - 8.3 | br s | - |

| H2 | 7.2 - 7.4 | t | J(H2,H3) ≈ 2.5, J(H2,H1) ≈ 2.5 |

| H3 | 6.5 - 6.7 | dd | J(H3,H2) ≈ 2.5, J(H3,H1) ≈ 2.5 |

| H5 | 7.1 - 7.3 | dd | J(H5,F6) ≈ 9.0, J(H5,H7) ≈ 1.5 |

| H7 | 7.5 - 7.7 | d | J(H7,F6) ≈ 5.0 |

Predicted in a non-polar solvent like CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to ¹⁹F (J, Hz) |

| C2 | 125 - 127 | - |

| C3 | 102 - 104 | - |

| C3a | 128 - 130 | d, J ≈ 5-10 |

| C4 | 85 - 90 | d, J ≈ 5-10 |

| C5 | 110 - 112 | d, J ≈ 20-25 |

| C6 | 158 - 162 | d, J ≈ 240-250 |

| C7 | 115 - 117 | d, J ≈ 5-10 |

| C7a | 136 - 138 | d, J ≈ 10-15 |

Predicted in a non-polar solvent like CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Experimental Protocol for NMR Spectrum Acquisition

The following provides a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution into a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Experiment: Standard one-dimensional proton experiment.

-

Parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 8-16

-

Temperature: 298 K

-

3. ¹³C NMR Spectroscopy:

-

Spectrometer: A 100 MHz or higher frequency (corresponding to the ¹H frequency) NMR spectrometer.

-

Experiment: Proton-decoupled one-dimensional carbon experiment (e.g., zgpg30).

-

Parameters:

-

Pulse angle: 30 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Temperature: 298 K

-

Visualization of NMR Prediction Workflow and Molecular Interactions

The following diagrams illustrate the logical workflow for predicting an NMR spectrum and the key magnetic interactions within the this compound molecule.

Caption: Workflow for the prediction of an NMR spectrum.

Caption: Key spin-spin coupling interactions in this compound.

Navigating the Solubility Landscape of 6-Fluoro-4-iodo-1H-indole: A Technical Guide for Researchers

For Immediate Release

Introduction to 6-Fluoro-4-iodo-1H-indole

This compound is a halogenated derivative of indole. The indole ring system is a prevalent scaffold in a multitude of biologically active compounds and pharmaceuticals.[1][2] The introduction of halogen atoms, such as fluorine and iodine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity, making such derivatives highly valuable in medicinal chemistry.[3] Understanding the solubility of this compound in various organic solvents is a critical first step in its handling, formulation, and application in experimental settings.

Predicted Solubility Profile

Based on the general principles of solubility ("like dissolves like"), this compound is expected to exhibit limited solubility in polar protic solvents like water and greater solubility in organic solvents.[4][5] The parent compound, indole, is soluble in many organic solvents, and this trend is anticipated to extend to its halogenated derivatives.[4] The presence of the polar N-H bond in the indole ring allows for hydrogen bonding, which may contribute to solubility in moderately polar solvents. However, the overall nonpolar character of the bicyclic aromatic system, further enhanced by the lipophilic iodine atom, suggests a preference for less polar or nonpolar organic solvents.

For research and drug development purposes, a preliminary qualitative assessment of solubility in a range of common organic solvents is recommended. The following table provides a template for recording such empirical data.

Table 1: Hypothetical Solubility Data for this compound at Room Temperature (20-25 °C)

| Solvent | Solvent Polarity | Expected Solubility (Qualitative) | Quantitative Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | High (Polar Aprotic) | High | Data to be determined |

| N,N-Dimethylformamide (DMF) | High (Polar Aprotic) | High | Data to be determined |

| Tetrahydrofuran (THF) | Medium | Moderate to High | Data to be determined |

| Dichloromethane (DCM) | Medium | Moderate to High | Data to be determined |

| Ethyl Acetate | Medium | Moderate | Data to be determined |

| Acetonitrile | Medium | Moderate | Data to be determined |

| Methanol | High (Polar Protic) | Low to Moderate | Data to be determined |

| Ethanol | High (Polar Protic) | Low to Moderate | Data to be determined |

| Toluene | Low (Nonpolar) | Low to Moderate | Data to be determined |

| Hexanes | Low (Nonpolar) | Low | Data to be determined |

| Water | High (Polar Protic) | Very Low | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a general and robust gravimetric method for quantitatively determining the solubility of this compound in a specific organic solvent.

Objective: To determine the saturation solubility of this compound in a chosen organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Pre-weighed collection vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the selected organic solvent. An excess is ensured when solid material remains undissolved.

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. Continuous gentle agitation is recommended.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed for at least 30 minutes to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe.

-

Dispense a precise volume of the filtered saturated solution into a pre-weighed collection vial. Record the exact volume transferred.

-

-

Solvent Evaporation and Quantification:

-

Place the collection vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound until all the solvent has evaporated. Alternatively, a desiccator under vacuum can be used.

-

Once the solvent is completely removed, re-weigh the collection vial containing the dried solute.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty vial from the final weight of the vial with the dried solute to determine the mass of the dissolved this compound.

-

Divide the mass of the dissolved compound by the volume of the solvent used to obtain the solubility in mg/mL.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.

Logical Workflow for Drug Discovery with an Indole Derivative

The following diagram illustrates a generalized workflow for the initial stages of a drug discovery project involving a novel indole derivative like this compound.

Caption: A generalized workflow for the early stages of drug discovery involving a novel indole compound.

Conclusion

While specific solubility data for this compound remains to be published, this guide provides a robust framework for its determination and contextualizes its importance in the broader drug discovery process. The provided experimental protocol offers a reliable method for generating the necessary quantitative data to inform future research and development efforts. Researchers are encouraged to perform these solubility studies to facilitate the seamless integration of this promising compound into their experimental workflows.

References

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Synthesis of 6-Fluoro-4-iodo-1H-indole: An Essential Building Block for Drug Discovery

Application Note

Introduction

6-Fluoro-4-iodo-1H-indole is a key heterocyclic intermediate of significant interest to researchers in medicinal chemistry and drug development. The presence of the fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the iodine atom at the 4-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions. This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, 6-fluoroindole. The described multi-step synthesis involves protection of the indole nitrogen, regioselective iodination at the C4 position, and subsequent deprotection to yield the target compound.

Experimental Overview

The synthesis of this compound is achieved through a four-step process:

-

N-Tosylation of 6-Fluoroindole: The indole nitrogen is protected with a p-toluenesulfonyl (tosyl) group to prevent side reactions and to direct the subsequent iodination.

-

Mercuration of N-Tosyl-6-fluoroindole: A mercury acetate group is introduced, which has been shown to selectively functionalize the C4 position of N-protected indoles.

-

Iodination of the Mercurated Intermediate: The mercury acetate group is replaced with iodine to yield N-Tosyl-6-fluoro-4-iodo-1H-indole.

-

Deprotection of the N-Tosyl Group: The tosyl protecting group is removed to afford the final product, this compound.

Data Presentation

Table 1: Reagents for the Synthesis of this compound

| Step | Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 1 | 6-Fluoroindole | C₈H₆FN | 135.14 | Starting Material |

| 1 | Sodium Hydride (60% in mineral oil) | NaH | 24.00 | Base |

| 1 | p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | Protecting Group Source |

| 1 | Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |

| 2 | N-Tosyl-6-fluoroindole | C₁₅H₁₂FNO₂S | 289.33 | Intermediate |

| 2 | Mercury(II) Acetate | Hg(OCOCH₃)₂ | 318.68 | Mercurating Agent |

| 2 | Acetic Acid | CH₃COOH | 60.05 | Solvent |

| 3 | 4-(Acetoxymercurio)-N-tosyl-6-fluoroindole | C₁₇H₁₄HgFNO₄S | 576.01 | Intermediate |

| 3 | Iodine | I₂ | 253.81 | Iodinating Agent |

| 3 | Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| 4 | N-Tosyl-6-fluoro-4-iodo-1H-indole | C₁₅H₁₁FINO₂S | 415.22 | Intermediate |

| 4 | Sodium Hydroxide | NaOH | 40.00 | Base |

| 4 | Ethanol | C₂H₅OH | 46.07 | Solvent |

| 4 | Water | H₂O | 18.02 | Solvent |

Table 2: Expected Yields and Purity of Intermediates and Final Product

| Step | Product | Expected Yield (%) | Purity (by HPLC) (%) |

| 1 | N-Tosyl-6-fluoroindole | 90-95 | >98 |

| 2 | 4-(Acetoxymercurio)-N-tosyl-6-fluoroindole | 85-90 | Crude |

| 3 | N-Tosyl-6-fluoro-4-iodo-1H-indole | 70-80 | >95 |

| 4 | This compound | 60-70 | >97 |

Experimental Protocols

Step 1: Synthesis of N-Tosyl-6-fluoroindole

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, a solution of 6-fluoroindole (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

A solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF is then added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

-

Upon completion (monitored by TLC), the reaction is carefully quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Tosyl-6-fluoroindole as a solid.

Step 2: Synthesis of 4-(Acetoxymercurio)-N-tosyl-6-fluoroindole

-

To a solution of N-Tosyl-6-fluoroindole (1.0 eq) in glacial acetic acid, mercury(II) acetate (1.1 eq) is added.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The resulting precipitate, 4-(acetoxymercurio)-N-tosyl-6-fluoroindole, is collected by filtration, washed with cold acetic acid and then with water, and dried under vacuum. This intermediate is typically used in the next step without further purification.

Step 3: Synthesis of N-Tosyl-6-fluoro-4-iodo-1H-indole

-

The dried 4-(acetoxymercurio)-N-tosyl-6-fluoroindole (1.0 eq) is suspended in dichloromethane (DCM).

-

A solution of iodine (1.1 eq) in DCM is added dropwise to the suspension at room temperature.

-

The reaction mixture is stirred for 8-12 hours until the starting material is consumed (monitored by TLC).

-

The reaction mixture is filtered to remove any inorganic salts.

-

The filtrate is washed successively with aqueous sodium thiosulfate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Tosyl-6-fluoro-4-iodo-1H-indole.

Step 4: Synthesis of this compound

-

To a solution of N-Tosyl-6-fluoro-4-iodo-1H-indole (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide (5.0 eq) is added.

-

The reaction mixture is heated to reflux and stirred for 6-8 hours.

-

After cooling to room temperature, the solvent is partially removed under reduced pressure.

-

The residue is diluted with water and neutralized with a dilute solution of hydrochloric acid.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Logical relationship of the synthetic strategy.

Application Notes: Suzuki-Miyaura Coupling of 6-Fluoro-4-iodo-1H-indole

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of the indole ring is a critical strategy in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures. This document provides detailed protocols for the Suzuki-Miyaura coupling of 6-Fluoro-4-iodo-1H-indole with various boronic acids. The presence of the electron-withdrawing fluorine atom can positively influence the reactivity of the C-I bond towards oxidative addition, a key step in the catalytic cycle.[1] These protocols are intended for researchers, scientists, and drug development professionals seeking to synthesize novel 4-aryl-6-fluoro-1H-indole derivatives.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or boronate ester).[2][3] The reaction requires a base to activate the organoboron species and proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4]

Summary of Reaction Conditions

Successful Suzuki-Miyaura coupling of this compound depends on the careful selection of catalyst, base, solvent, and temperature. The following table summarizes typical starting conditions for optimization. Yields are highly dependent on the specific boronic acid used.

| Component | Example | Equivalents / Mol% | Purpose / Notes |

| Aryl Halide | This compound | 1.0 equiv | The starting material. Iodo-indoles are generally more reactive than bromo- or chloro-indoles. |

| Boronic Acid | Arylboronic acid | 1.2 - 2.0 equiv | The coupling partner. Using a slight excess can drive the reaction to completion.[5] |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, SPhos Pd G3 | 1 - 5 mol% | Catalyzes the C-C bond formation. Choice can significantly impact yield, especially with challenging substrates.[6][7] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equiv | Activates the boronic acid for the transmetalation step.[1] Must be anhydrous for best results. |

| Solvent System | 1,4-Dioxane/H₂O (4:1), DME/H₂O, Toluene/H₂O | 0.1 - 0.2 M | A mixed solvent system is typically used to dissolve both the organic substrates and the inorganic base.[1] |

| Temperature | 80 - 110 °C | - | Reaction temperature often requires optimization based on the specific substrates and catalyst used.[6] |

| Atmosphere | Inert (Argon or Nitrogen) | - | Essential to prevent the deactivation of the palladium catalyst by oxygen.[1] |

Detailed Experimental Protocols

The following are two representative protocols for the Suzuki coupling of this compound. Protocol A uses a common, versatile catalyst, while Protocol B employs a modern pre-catalyst known for high activity with nitrogen-containing heterocycles.[6]

Protocol A: General Coupling using Pd(dppf)Cl₂

This protocol is a robust starting point for coupling with a variety of arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

-

1,4-Dioxane, anhydrous and degassed

-

Water, degassed

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and anhydrous K₂CO₃.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[1]

-

Add the degassed solvent system (e.g., 1,4-Dioxane and Water in a 4:1 ratio) via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.[1]

-

Stir the reaction mixture vigorously and heat to 80-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-fluoro-1H-indole.[1]

Protocol B: High-Activity Coupling using SPhos Pd G3 Pre-catalyst

This protocol is recommended for more challenging couplings or when higher efficiency is desired.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

SPhos Pd G3 Pre-catalyst (1-3 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous (2.0 - 3.0 equiv)

-

1,4-Dioxane, anhydrous and degassed

-

Water, degassed

-

Reaction vessel (e.g., Schlenk tube)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, the SPhos Pd G3 pre-catalyst, and anhydrous K₃PO₄ to a reaction vessel.[6]

-

Seal the vessel and remove it from the glovebox.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.[6]

-

Place the vessel in a pre-heated oil bath at 80-110 °C and stir vigorously.

-

Monitor the reaction by TLC or LC-MS. These reactions are often faster, so initial checks after 1-2 hours are recommended.

-

Once the reaction is complete, cool to room temperature.

-

Perform an aqueous work-up as described in Protocol A (steps 7-8).

-

Purify the product by flash column chromatography.[6]

General Experimental Workflow

The overall process from setup to final product follows a standardized sequence in organic synthesis labs.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Inactive Catalyst: Palladium catalyst may have been deactivated by oxygen.[1] | Use a fresh batch of catalyst or a more air-stable pre-catalyst. Ensure the reaction is set up under strictly inert conditions. |

| Poor Reagent Quality: Boronic acid may have degraded; base may not be anhydrous; solvent may contain oxygen or water.[1] | Use fresh, high-purity boronic acid. Dry the base before use. Use anhydrous, degassed solvents. | |

| N-H Interference: The acidic N-H proton of the indole can sometimes interfere with the catalytic cycle.[1] | While many protocols work for unprotected indoles, N-protection (e.g., with a Boc group) can improve yields, though it adds extra synthetic steps.[1] | |

| Formation of Side Products | Protodeboronation: The boronic acid degrades, replacing the boronic acid group with hydrogen. | Use a slight excess of boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[4] |

| Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. | This can be favored at higher temperatures. Try lowering the reaction temperature slightly. | |

| Hydrodehalogenation: The iodo-indole is reduced to 6-fluoro-1H-indole. | This is a common side reaction. Switching to a more sterically hindered ligand or a different base may suppress this pathway.[7] |

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 6-Fluoro-4-iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 6-fluoro-4-iodo-1H-indole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the fluorinated indole scaffold in numerous biologically active compounds. The C-4 iodo-substituent allows for a variety of palladium-catalyzed transformations, enabling the introduction of diverse functionalities at this position.

This document covers four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. While specific literature with extensive quantitative data for this compound is limited, the following protocols are based on well-established procedures for structurally related halo-indoles and provide robust starting points for reaction optimization.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, typically aryl- or vinylboronic acids or their esters. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl structures.[2]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Halo-indoles

| Indole Substrate (Analogous) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 5-Bromo-4-fluoro-2-methyl-1H-indole | Phenylboronic acid | Pd(dppf)Cl₂ (5-10) | - | K₂CO₃ (2-3) | Dioxane/H₂O (4:1) | 80-100 | 12-24 | Not Specified |

| 6-Chloroindole | Phenylboronic acid | P1 precatalyst (1-1.5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 60 | 5-8 | 97 |

| 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | H₂O | 100 | 12 | 91 (di-arylated) |

| 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | 2 | High |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous, degassed 1,4-dioxane

-

Degassed water

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.

-

Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 6-fluoro-4-phenyl-1H-indole.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to 4-alkynyl-6-fluoro-1H-indoles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3][4]

Data Presentation: Representative Conditions for Sonogashira Coupling of Halo-heterocycles

| Aryl Halide (Analogous) | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Iodo-4-fluorobenzene | Phenylacetylene | Not specified | 0.1% Cu₂O | Not specified | THF-DMA (9:1) | 80 | Flow | 73 |

| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 16 | Low (25) |

| 3-Iodo-1H-indazole (N-protected) | 5-Phenylpent-4-yn-1-ol | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | 99 |

| 3,5-Disubstituted-4-iodoisoxazole | Various terminal alkynes | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 1-3 | up to 98 |

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.2-1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (4-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Reaction vessel (e.g., Schlenk tube)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the anhydrous, degassed solvent and the amine base via syringe.

-

Add phenylacetylene dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent and water.

-

Separate the organic layer, wash with saturated aqueous ammonium chloride solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of this compound with an alkene to form a new carbon-carbon bond at the vinylic position, yielding 4-vinyl-6-fluoro-1H-indoles.[5]

Data Presentation: Representative Conditions for Heck Reaction of Halo-indazoles

| Substrate (Analogous) | Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3-Iodo-6-methyl-4-nitro-1H-indazole | Methyl acrylate | Pd(OAc)₂ (5) | Na₂CO₃ (2) | DMF | 100-110 | 4-12 | Good |

| Aryl bromides/chlorides | Various olefins | Palladacycle phosphine mono-ylide (0.001) | Not specified | Not specified | 130 | Not specified | Good |

| Aryl bromides | Activated alkenes | Pd(L-proline)₂ | Not specified | Water | MW | Short | Excellent |

Experimental Protocol: Heck Reaction of this compound with Styrene

Materials:

-

This compound (1.0 equiv)

-

Styrene (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)

-

Triethylamine (Et₃N) or Sodium carbonate (Na₂CO₃) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)

-

Reaction vessel (e.g., sealed tube)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

In a sealed tube, combine this compound, Pd(OAc)₂, P(o-tol)₃, and the base.

-

Seal the tube, then evacuate and backfill with an inert gas three times.

-

Add the degassed solvent and styrene via syringe.

-

Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Dilute the filtrate with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines.[6]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide (Analogous) | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Iodotoluene | 4-Fluoroaniline | Ni(acac)₂ (2) | - | K₃PO₄ (3) | Not specified | Not specified | Not specified | 81 |

| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ (2) | - | K₃PO₄ (3) | Not specified | Not specified | Not specified | 78 |